molecular formula C14H26O2 B14730319 4-tert-Butylcyclohexyl isobutyrate CAS No. 5451-57-0

4-tert-Butylcyclohexyl isobutyrate

Cat. No.: B14730319
CAS No.: 5451-57-0
M. Wt: 226.35 g/mol
InChI Key: RMCOAKZBTKDTCI-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl isobutyrate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexane ring, and an isobutyrate ester group is attached to the same ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylcyclohexyl isobutyrate can be synthesized through the esterification of 4-tert-butylcyclohexanol with isobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, followed by esterification with isobutyric acid. The hydrogenation step is typically carried out in the presence of a rhodium catalyst and a solvent, such as ethanol or methanol . The esterification step is similar to the laboratory synthesis, involving a strong acid catalyst and reflux conditions.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexyl isobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-tert-Butylcyclohexanone

    Reduction: 4-tert-Butylcyclohexanol

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-Butylcyclohexyl isobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcyclohexyl acetate
  • 4-tert-Butylcyclohexyl acrylate
  • 4-tert-Butylcyclohexanol

Uniqueness

4-tert-Butylcyclohexyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in applications where specific reactivity or properties are required .

Properties

CAS No.

5451-57-0

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 2-methylpropanoate

InChI

InChI=1S/C14H26O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h10-12H,6-9H2,1-5H3

InChI Key

RMCOAKZBTKDTCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CCC(CC1)C(C)(C)C

Origin of Product

United States

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